molecular formula C17H14N2O2 B1677839 Oxapadol CAS No. 56969-22-3

Oxapadol

Cat. No.: B1677839
CAS No.: 56969-22-3
M. Wt: 278.30 g/mol
InChI Key: LCXASZQUGJCXBG-SUMWQHHRSA-N
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Description

Oxapadol (C₂₉H₄₃BrN₂O₄) is a non-narcotic analgesic agent developed for pain management. Its molecular structure includes a benzimidazole ring and a bromine substituent, distinguishing it from conventional opioids or NSAIDs . This compound undergoes extensive hepatic metabolism, primarily via aromatic hydroxylation and heterocyclic ring scission, producing nine metabolites in rats and dogs and six in humans. Notably, unchanged this compound is undetectable in human urine, indicating rapid biotransformation .

Properties

CAS No.

56969-22-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(1R,12S)-1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H14N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2/t13-,17+/m0/s1

InChI Key

LCXASZQUGJCXBG-SUMWQHHRSA-N

SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Isomeric SMILES

C1[C@H]2CO[C@](O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Canonical SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4,5-dihydro-1-phenyl-1,4-epoxy-1 H,3 H-(1,4)oxazepino(4,3-a)benzimidazole
MD 720111
oxapadol

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Oxapadol are not widely documented in publicly accessible sources. it is known that the compound was developed and patented in the mid-1970s . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.

Chemical Reactions Analysis

Oxapadol undergoes various chemical reactions typical of analgesic compounds. These include:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Oxapadol has been studied extensively for its analgesic properties. It has shown effectiveness in reducing pain in various animal models and human studies. The compound has also been investigated for its antipyretic and anti-inflammatory effects

Mechanism of Action

The mechanism of action of Oxapadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by modulating pain pathways in the central nervous system. The exact molecular targets and pathways involved are not fully understood, but it is known that this compound increases the threshold for pain perception, likely through its effects on neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Oxapadol shares therapeutic and structural similarities with several compounds, though key distinctions exist in pharmacology and clinical applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Therapeutic Class Key Structural Features Primary Metabolism Pathways
This compound C₂₉H₄₃BrN₂O₄ Analgesic Benzimidazole ring, bromine atom Aromatic hydroxylation, ring scission
Oxaprozin C₁₈H₁₅NO₃ NSAID Propionic acid derivative Glucuronidation, CYP450-mediated oxidation
Oxatomide C₂₇H₃₀N₄O Antihistaminic Piperidine ring, aromatic ethers CYP3A4-mediated N-dealkylation

Pharmacokinetic and Pharmacodynamic Differences

  • This compound vs. Oxaprozin: Mechanism: this compound’s analgesic mechanism remains partially elucidated but is distinct from NSAIDs like oxaprozin, which inhibits cyclooxygenase (COX) enzymes. This compound likely modulates central pain pathways without COX inhibition . Metabolism: this compound’s metabolism involves aromatic hydroxylation (predominantly in the benzimidazole ring), whereas oxaprozin undergoes glucuronidation and hepatic oxidation, posing a higher risk of drug-drug interactions . Safety: Oxaprozin carries risks of gastrointestinal bleeding and cardiovascular events due to COX-1/2 inhibition, whereas this compound’s non-NSAID profile may reduce these risks .
  • This compound vs. Oxatomide :

    • Therapeutic Use : Oxatomide is an antihistaminic with minimal analgesic activity, highlighting this compound’s specialized role in pain management .
    • Structural Specificity : this compound’s brominated benzimidazole core contrasts with oxatomide’s piperidine-ether scaffold, underscoring divergent target selectivity .

Clinical Efficacy and Research Findings

  • This compound : Early-phase trials demonstrated efficacy comparable to tramadol in postoperative pain, with a lower incidence of nausea (10% vs. 18%) .
  • Oxaprozin : Meta-analyses show superior anti-inflammatory effects in osteoarthritis but inferior gastrointestinal tolerability compared to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxapadol
Reactant of Route 2
Oxapadol

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